molecular formula C20H20N6 B12719141 1,2,4-Triazolo(3,4-a)phthalazine, 6-(4-methyl-1-piperazinyl)-3-phenyl- CAS No. 87539-99-9

1,2,4-Triazolo(3,4-a)phthalazine, 6-(4-methyl-1-piperazinyl)-3-phenyl-

Cat. No.: B12719141
CAS No.: 87539-99-9
M. Wt: 344.4 g/mol
InChI Key: AJGSSVPGLGFSGB-UHFFFAOYSA-N
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Description

1,2,4-Triazolo(3,4-a)phthalazine, 6-(4-methyl-1-piperazinyl)-3-phenyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazolo(3,4-a)phthalazine, 6-(4-methyl-1-piperazinyl)-3-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-1-piperazine with a suitable phenyl-substituted triazole precursor. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to promote cyclization, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazolo(3,4-a)phthalazine, 6-(4-methyl-1-piperazinyl)-3-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazinyl or phenyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

1,2,4-Triazolo(3,4-a)phthalazine, 6-(4-methyl-1-piperazinyl)-3-phenyl- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anticancer, antiviral, and antimicrobial activities. It has shown promise in inhibiting the growth of cancer cells and viruses.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazine, 6-(4-methyl-1-piperazinyl)-3-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can interfere with viral replication by targeting viral enzymes.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo(3,4-d)pyrimidine: Another heterocyclic compound with similar biological activities.

    Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidine: Known for its CDK2 inhibitory activity.

    Tetrahydro(1,2,3)triazolo(1,5-a)pyrazine: Exhibits antiviral and antitumor activities.

Uniqueness

1,2,4-Triazolo(3,4-a)phthalazine, 6-(4-methyl-1-piperazinyl)-3-phenyl- stands out due to its unique structural features and the presence of both piperazinyl and phenyl groups. These structural elements contribute to its diverse biological activities and make it a valuable compound for drug discovery and development .

Properties

CAS No.

87539-99-9

Molecular Formula

C20H20N6

Molecular Weight

344.4 g/mol

IUPAC Name

6-(4-methylpiperazin-1-yl)-3-phenyl-[1,2,4]triazolo[3,4-a]phthalazine

InChI

InChI=1S/C20H20N6/c1-24-11-13-25(14-12-24)20-17-10-6-5-9-16(17)19-22-21-18(26(19)23-20)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3

InChI Key

AJGSSVPGLGFSGB-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NN3C(=NN=C3C4=CC=CC=C42)C5=CC=CC=C5

Origin of Product

United States

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